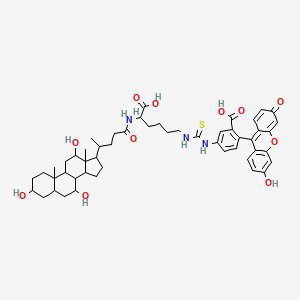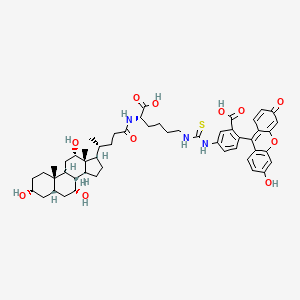
Cholyl lysyl fluorescein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholyl lysyl fluorescein is a fluorescent bile acid analog that closely parallels the cellular binding and uptake properties of cholic acid derivatives. It is a divalent ‘unipolar’ anionic fluorescent monohydroxy bile salt analog with physical, biological, and cholestatic properties similar to those of lithocholate, glycolithocholate, and their derivatives . This compound is primarily used as a tool for the visualization of bile acid transport within liver tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholyl lysyl fluorescein is synthesized by conjugating fluorescein with a bile acid derivative. The synthesis involves the reaction of cholyl chloride with lysine to form cholyl lysine, which is then reacted with fluorescein isothiocyanate to produce this compound . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and are carried out under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product . The compound is typically stored at temperatures below -15°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Cholyl lysyl fluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the lysine or fluorescein moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Cholyl lysyl fluorescein has a wide range of scientific research applications, including:
Mechanism of Action
Cholyl lysyl fluorescein exerts its effects by mimicking the behavior of natural bile acids. It is taken up by hepatocytes through specific transporters such as organic anion-transporting polypeptide 1B3 (OATP1B3) and is excreted into the bile canaliculi by transporters like ABCC2 . The compound’s fluorescence allows for the visualization of bile acid transport and accumulation within liver cells .
Comparison with Similar Compounds
Cholyl lysyl fluorescein is similar to other bile acid analogs such as lithocholate and glycolithocholate. it is unique in its fluorescent properties, which make it a valuable tool for visualizing bile acid transport . Other similar compounds include:
Lithocholate: A naturally occurring bile acid with similar cholestatic properties.
Glycolithocholate: Another bile acid derivative with comparable biological properties.
This compound stands out due to its ability to provide real-time visualization of bile acid transport processes, making it an essential tool in both basic and applied research .
Properties
Molecular Formula |
C51H63N3O11S |
|---|---|
Molecular Weight |
926.1 g/mol |
IUPAC Name |
5-[[(5S)-5-carboxy-5-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C51H63N3O11S/c1-26(36-14-15-37-46-38(25-43(59)51(36,37)3)50(2)18-17-31(57)20-27(50)21-40(46)58)7-16-44(60)54-39(48(63)64)6-4-5-19-52-49(66)53-28-8-11-32(35(22-28)47(61)62)45-33-12-9-29(55)23-41(33)65-42-24-30(56)10-13-34(42)45/h8-13,22-24,26-27,31,36-40,43,46,55,57-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H,63,64)(H2,52,53,66)/t26-,27+,31-,36-,37+,38+,39+,40-,43+,46+,50+,51-/m1/s1 |
InChI Key |
ZUJFMZPBQQCXQR-TZCNZRNCSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)N[C@@H](CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)[C@H]5CC[C@@H]6[C@@]5([C@H](C[C@H]7[C@H]6[C@@H](C[C@H]8[C@@]7(CC[C@H](C8)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)C5CCC6C5(C(CC7C6C(CC8C7(CCC(C8)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Gadofosveset [MI]](/img/structure/B10832425.png)
![N-[1-[(2R,4R,5R)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B10832432.png)
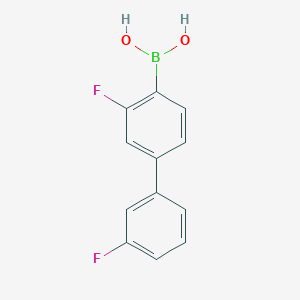
![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B10832460.png)
![4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;hydrochloride](/img/structure/B10832461.png)
![pentadecasodium;[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfonatooxy-2-(sulfonatooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfonatooxyoxan-2-yl]methyl phosphate](/img/structure/B10832469.png)
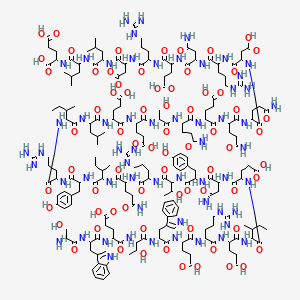
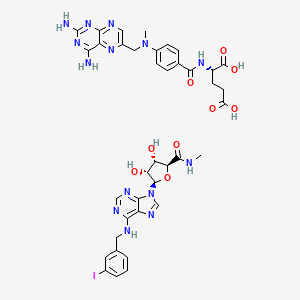
![2-[2-[bis(carboxylatomethyl)amino]ethyl-[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]amino]acetate;gadolinium(3+)](/img/structure/B10832490.png)
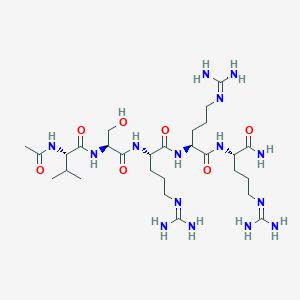
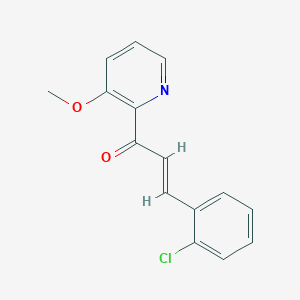
![1-[3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-yl]ethanone](/img/structure/B10832514.png)
